disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
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Overview
Description
Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features multiple aromatic rings and sulfonate groups, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves multiple steps:
Formation of 4,6-diphenoxy-1,3,5-triazine: This intermediate is synthesized through the reaction of cyanuric chloride with phenol under basic conditions.
Amination: The 4,6-diphenoxy-1,3,5-triazine is then reacted with an appropriate amine to introduce the amino group.
Sulfonation: The resulting compound undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonate groups.
Coupling Reaction: The final step involves a coupling reaction with an appropriate aromatic compound to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as crystallization, filtration, and drying to obtain the pure compound.
Quality control measures: to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include substituted aromatic compounds, oxidized derivatives, and reduced forms of the original compound.
Scientific Research Applications
Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Disodium;4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
- Disodium;3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Uniqueness
Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.
Properties
Molecular Formula |
C44H30N8Na2O10S2 |
---|---|
Molecular Weight |
940.9 g/mol |
IUPAC Name |
disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C44H32N8O10S2.2Na/c53-63(54,55)37-27-31(45-39-47-41(59-33-13-5-1-6-14-33)51-42(48-39)60-34-15-7-2-8-16-34)25-23-29(37)21-22-30-24-26-32(28-38(30)64(56,57)58)46-40-49-43(61-35-17-9-3-10-18-35)52-44(50-40)62-36-19-11-4-12-20-36;;/h1-28H,(H,53,54,55)(H,56,57,58)(H,45,47,48,51)(H,46,49,50,52);;/q;2*+1/p-2/b22-21+;; |
InChI Key |
YGFJSDANHIQEIG-ZPZFBZIMSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)OC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])OC8=CC=CC=C8.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)OC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])OC8=CC=CC=C8.[Na+].[Na+] |
Origin of Product |
United States |
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